4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Description
Properties
Molecular Formula |
C7H6BrN3S |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
4-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3 |
InChI Key |
NFDXYSLOIFNBKI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C=CC=C2C(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via N-Amination and Cyclization
The foundational approach to constructing the pyrrolo[2,1-f] triazine scaffold begins with N-amination of pyrrole derivatives. Methyl pyrrole-2-carboxylate (11 ) undergoes N-amination using ammonium chloride (NHCl) in the presence of sodium hydride (NaH), introducing a key N–N bond . Subsequent treatment with benzoyl isothiocyanate generates a thiourea intermediate (12 ), which undergoes hydrolytic cyclization in 2 M NaOH to yield 2-thioxo-pyrrolo[2,1-f][1, triazin-4(3H)-one (13 ). S-Methylation with methyl iodide (CHI) converts the thiol group to a methylsulfanyl moiety, producing 2-(methylsulfanyl)pyrrolo[2,1-f] triazin-4(3H)-one (14 ) .
Multistep Synthesis from Pyrrole Precursors
A linear synthesis starting from substituted pyrroles ensures precise functionalization:
-
Pyrrole functionalization : 3-Bromo-1H-pyrrole-2-carboxylate (18 ) undergoes halogen-metal exchange with isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), followed by formylation with DMF to yield 5-bromopyrrole-2-carbaldehyde (20 ) .
-
Cyclization : Condensation with ammonium carbonate ((NH)CO) under acidic conditions forms the triazine ring, with simultaneous introduction of the bromine atom at position 4.
-
S-Methylation : Treatment with methyl iodide and sodium hydride installs the methylsulfanyl group at position 2 .
Transition Metal-Mediated Coupling
Copper-catalyzed coupling reactions enable late-stage functionalization. For example, 4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f] triazine (15 ) reacts with cuprous bromide (CuBr) in the presence of a palladium catalyst (e.g., Pd(PPh)), substituting chlorine with bromine via a Ullmann-type reaction . This method offers superior regiocontrol, achieving >90% conversion under mild conditions (60°C, 12 h) .
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Regioselectivity |
|---|---|---|---|---|
| N-Amination + Bromination | NHCl, POCl, NBS | 58 | 97 | Moderate |
| Direct Bromination | Br, CHCOOH | 72 | 99 | High |
| Multistep Synthesis | Halogen-metal exchange, Cyclization | 45 | 95 | High |
| Transition Metal Coupling | CuBr, Pd(PPh) | 90 | 98 | Excellent |
Challenges and Optimization Strategies
-
Regioselectivity : Competing bromination at position 7 is mitigated by electron-withdrawing groups (e.g., esters) at position 6, which deactivate position 7 .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers, though recrystallization from ethanol/water mixtures improves scalability .
-
Scalability : The transition metal-mediated route, despite higher yields, requires costly catalysts, making the direct bromination method more industrially viable .
Chemical Reactions Analysis
Key Reactivity Features
4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f] triazine (SMILES: CSC1=NN2C=CC(Br)=C2C=N1) contains:
-
Bromine atom at position 4 : Facilitates nucleophilic aromatic substitution (NAS) due to the electron-deficient triazine ring.
-
Methylsulfanyl group at position 2 : Enhances reactivity through sulfur’s lone pairs, enabling coordination or redox reactions.
-
Triazine ring : Stable yet reactive under specific conditions, allowing condensation or cycloaddition reactions.
Nucleophilic Substitution
The bromine substituent undergoes NAS under basic or acidic conditions. For example:
-
Mechanism : The triazine ring’s electron-withdrawing effect activates the C–Br bond for nucleophilic attack.
-
Applications : Derivatization to introduce bioactive groups (e.g., amines, hydroxyls) for therapeutic applications .
Condensation Reactions
The triazine moiety participates in condensation with aldehydes, ketones, or hydrazines:
-
Example Reaction : Reaction with formamide or amidines to form fused heterocycles .
-
Conditions : Acidic or basic catalysis, elevated temperatures.
Functional Group Transformations
-
S-Methylation : The methylsulfanyl group can undergo oxidation (e.g., to sulfinyl or sulfonyl) under controlled conditions.
-
Amination : Triazine rings may undergo N-amination via reagents like NH₂Cl, forming reactive intermediates .
Research Findings
-
Position-Specific Reactivity : Substitution at positions 5 or 6 (vs. 7) preserves biological activity, suggesting structural tolerance for modifications .
-
SAR Studies : Bromine at position 4 allows for further functionalization without disrupting the triazine core’s stability .
Challenges and Optimization
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Compounds containing the pyrrolo[2,1-f][1,2,4]triazine moiety have shown potential as anticancer agents. The triazine ring system is known for its ability to interact with biological targets, leading to apoptosis in cancer cells. Research has indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines.
-
Antimicrobial Properties :
- The presence of the bromine and methylthio groups enhances the compound's reactivity and may contribute to its antimicrobial activity. Studies have suggested that similar compounds exhibit broad-spectrum antibacterial and antifungal properties.
-
Neuroprotective Effects :
- Emerging research indicates that pyrrolo[2,1-f][1,2,4]triazine derivatives may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Agrochemical Applications
- Herbicides and Pesticides :
- The structural features of 4-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine allow it to act as a potent herbicide or pesticide. Its efficacy against specific plant pathogens has been documented in agricultural studies.
Material Science Applications
-
Polymer Chemistry :
- This compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of triazine units into polymer backbones has been shown to improve material resilience.
-
Dyes and Pigments :
- Due to its chromophoric properties, 4-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be utilized in the development of dyes and pigments for various industrial applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer | Identified significant apoptosis induction in breast cancer cells with IC50 values in low micromolar range. |
| Johnson et al. (2024) | Antimicrobial | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective at low concentrations. |
| Lee et al. (2025) | Neuroprotection | Showed protective effects against oxidative stress in neuronal cell cultures; potential for treating neurodegenerative disorders. |
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as antiviral or anticancer activity . The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Positional Isomers: Bromine at C-4 vs. C-7
- 4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine Substituents: Bromine at C-4, -SMe at C-2. Synthesis: Likely requires regioselective bromination at C-4, which may involve protective strategies to avoid competing reactions at other positions (e.g., C-5 or C-7) . Applications: Limited direct data, but structural analogs with C-4 substitutions are precursors for kinase inhibitors and antiviral agents .
- 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (Compound 16) Substituents: Bromine at C-7, -SMe at C-2. Synthesis: Synthesized via N-amination of methyl pyrrole-2-carboxylate, followed by bromination with NBS (N-bromosuccinimide) at C-7 . Applications: Key intermediate for 2-arylaminopyrrolo[2,1-f][1,2,4]triazine kinase inhibitors . Structural Impact: Bromine at C-7 may enhance steric hindrance, affecting molecular packing and interactions in crystal lattices .
Halogen Variation: Bromine vs. Chlorine
- 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine Substituents: Chlorine at C-4, -SMe at C-2. Molecular Weight: 199.656 g/mol (vs. 244.11 g/mol for the bromo analog) . Applications: Used in the synthesis of IRAK4 inhibitors and other bioactive derivatives .
Methylsulfanyl Group Position: C-2 vs. C-4
- 7-Bromo-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (CAS 1370007-54-7) Substituents: Bromine at C-7, -SMe at C-4. Electronic Effects: The -SMe group at C-4 may donate electron density to the triazine core, modulating its interaction with biological targets like RdRp (RNA-dependent RNA polymerase) . Biological Activity: Demonstrated anti-norovirus activity in C-nucleoside derivatives .
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with notable biological activities. It belongs to the pyrrolo[2,1-f][1,2,4]triazine family and has gained attention in medicinal chemistry due to its potential as an anticancer agent and its unique structural properties. The molecular formula is C₇H₆BrN₃S, with a molecular weight of approximately 244.11 g/mol .
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit significant biological activities. Notably, studies have shown that compounds with similar structures can possess anticancer properties and antiviral effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,1-f][1,2,4]triazine derivatives. For example:
- Cytotoxicity Assays : In vitro tests have demonstrated that certain derivatives exhibit stronger cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) than traditional chemotherapy agents like cisplatin. The most active compounds increased apoptosis through pathways involving caspases and NF-κB suppression .
- Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis via caspase activation and the promotion of autophagy .
Antiviral Activity
Pyrrolo[2,1-f][1,2,4]triazines have also been investigated for their antiviral properties:
- Inhibition of Neuraminidase : Some studies suggest that these compounds may inhibit neuraminidase activity, which is crucial for the replication of certain viruses .
Case Study 1: Anticancer Efficacy
A study synthesized several analogues of pyrrolo[2,1-f][1,2,4]triazines to evaluate their anticancer efficacy. The results indicated that compounds with bromine substitutions showed enhanced cytotoxic effects against various cancer cell lines. The most promising compound exhibited a selectivity index significantly higher than standard chemotherapeutics .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | 10 | 188 |
| Cisplatin | 15 | 50 |
Case Study 2: Antiviral Activity
In another study focusing on antiviral properties, derivatives were tested against influenza virus strains. The results showed that certain pyrrolo[2,1-f][1,2,4]triazines had a high selectivity index and low cytotoxicity against host cells .
| Compound | IC50 (µM) | Virus Type |
|---|---|---|
| Pyrrolo derivative A | 5 | Influenza H1N1 |
| Pyrrolo derivative B | 7 | Influenza H3N2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
